molecular formula C16H19NO B2602529 4-[(4-Isopropylbenzyl)amino]phenol CAS No. 665014-72-2

4-[(4-Isopropylbenzyl)amino]phenol

Cat. No.: B2602529
CAS No.: 665014-72-2
M. Wt: 241.334
InChI Key: LUSPRVZFGGKPQT-UHFFFAOYSA-N
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Description

4-[(4-Isopropylbenzyl)amino]phenol is an organic compound with the molecular formula C16H19NO It is characterized by the presence of a phenol group and an amino group attached to a benzyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropylbenzyl)amino]phenol typically involves the reaction of 4-isopropylbenzylamine with 4-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 4-nitrophenol with 4-isopropylbenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropylbenzyl)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Isopropylbenzyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylbenzyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylbenzyl)amino]phenol
  • 4-[(4-Ethylbenzyl)amino]phenol
  • 4-[(4-Tert-butylbenzyl)amino]phenol

Uniqueness

4-[(4-Isopropylbenzyl)amino]phenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-10,12,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPRVZFGGKPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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